CP-67015
Overview
Description
CP-67015 is a quinolone antibiotic known for its potent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This compound has been studied for its antibacterial activity and its effects on mammalian cells, where it acts as a direct-acting mutagen with both gene and chromosomal level impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CP-67015 are not extensively documented in public literature. Typically, the production of such compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely involve the use of specialized equipment to handle the reagents and intermediates safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
CP-67015 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may alter the quinolone structure, affecting its biological activity.
Substitution: The difluoro and pyridyl groups can participate in substitution reactions, potentially modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield quinolone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups .
Scientific Research Applications
CP-67015 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of topoisomerase II and its effects on DNA replication and repair.
Biology: Investigated for its mutagenic effects on mammalian cells, providing insights into gene and chromosomal level impacts.
Medicine: Explored for its antibacterial activity, particularly against bacterial DNA gyrase, making it a potential candidate for developing new antibiotics.
Mechanism of Action
CP-67015 exerts its effects by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By binding to the enzyme, this compound interferes with the DNA cleavage and re-ligation process, leading to DNA damage and cell death. This mechanism is particularly effective against bacterial DNA gyrase, making this compound a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with similar mechanisms but less potent topoisomerase II inhibition.
Norfloxacin: A fluoroquinolone with broader antibacterial activity but different topoisomerase II interaction.
Ciprofloxacin: A widely used fluoroquinolone with potent antibacterial activity and topoisomerase II inhibition .
Uniqueness
CP-67015 is unique due to its strong enhancement of topoisomerase II-induced DNA cleavage, which is not observed with other quinolones characterized to date. This property makes it a valuable compound for studying the interactions between quinolones and topoisomerase II, as well as its potential mutagenic and clastogenic effects .
Properties
IUPAC Name |
1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-2-21-8-11(17(23)24)16(22)10-7-12(18)13(14(19)15(10)21)9-3-5-20-6-4-9/h3-8H,2H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTJRMCCKOBMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=NC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143163 | |
Record name | CP 67015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100325-51-7 | |
Record name | CP 67015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100325517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 67015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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